BenchChemオンラインストアへようこそ!

tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate

Metabolic stability Pharmacokinetics Bioisostere comparison

tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate (CAS 1838654-61-7, C₁₆H₁₉F₃O₂, MW 300.32) belongs to the class of trifluoromethylcyclopropyl (Cp-CF₃)-substituted phenylacetate esters. The molecule integrates two functionally distinct structural features: a Cp-CF₃ moiety on the para-phenyl position—a validated metabolically stable bioisostere of the tert-butyl group —and a tert-butyl ester that serves as an acid-labile carboxylic acid protecting group amenable to selective TFA-mediated cleavage.

Molecular Formula C16H19F3O2
Molecular Weight 300.32 g/mol
Cat. No. B13324931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate
Molecular FormulaC16H19F3O2
Molecular Weight300.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CC=C(C=C1)C2(CC2)C(F)(F)F
InChIInChI=1S/C16H19F3O2/c1-14(2,3)21-13(20)10-11-4-6-12(7-5-11)15(8-9-15)16(17,18)19/h4-7H,8-10H2,1-3H3
InChIKeyWLDVVASUAMFIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate: Structural-Class Baseline and Procurement Context


tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate (CAS 1838654-61-7, C₁₆H₁₉F₃O₂, MW 300.32) belongs to the class of trifluoromethylcyclopropyl (Cp-CF₃)-substituted phenylacetate esters. The molecule integrates two functionally distinct structural features: a Cp-CF₃ moiety on the para-phenyl position—a validated metabolically stable bioisostere of the tert-butyl group —and a tert-butyl ester that serves as an acid-labile carboxylic acid protecting group amenable to selective TFA-mediated cleavage . The Cp-CF₃ group occupies approximately 155 ų versus 150 ų for a standard tert-butyl group, with a modest reduction in calculated lipophilicity . This compound functions predominantly as a protected synthetic intermediate en route to the free acid {4-[1-(trifluoromethyl)cyclopropyl]phenyl}acetic acid, which itself is a key building block in the preparation of the clinical-stage T-type calcium channel blocker apinocaltamide (ACT-709478) .

Why Generic Substitution Fails for tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate: The Dual-Functionality Problem


Attempts to substitute this compound with simpler in-class analogs fail because no single alternative simultaneously provides the metabolic-stability advantage of the Cp-CF₃ group and the orthogonal protecting-group utility of the tert-butyl ester. Using the free acid (CAS 1838654-62-8) directly eliminates the ester protecting group, compromising synthetic flexibility in multi-step sequences that require a masked carboxylate . Conversely, employing a standard para-tert-butylphenyl acetate ester (lacking the Cp-CF₃ motif) forfeits the 4- to 7-fold reduction in hepatic clearance and corresponding extension of half-life that the Cp-CF₃ group confers over tert-butyl in matched-pair comparisons . Other tert-butyl bioisosteres evaluated in the literature—including oxetane, pentafluorosulfanyl, and bicyclo[1.1.1]pentanyl—each carry distinct liabilities in steric bulk, lipophilicity, or synthetic accessibility that preclude direct drop-in replacement .

tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate: Quantitative Comparator Evidence for Scientific Selection


Cp-CF₃ vs tert-Butyl: In Vivo Clearance and Half-Life from Matched-Pair Analysis

In a systematic matched-pair study by Barnes-Seeman et al., replacement of a tert-butyl group with Cp-CF₃ yielded compound 9, which demonstrated substantially lower clearance and longer half-life in rat compared to the tert-butyl prototype compound 1. Although these specific comparator compounds differ in overall scaffold from the target ester, the Cp-CF₃ pharmacophore is identical, enabling class-level extrapolation. Compound 9 (Cp-CF₃) exhibited rat liver microsomal (RLM) clearance below 5 mL/min/kg versus 33 mL/min/kg for compound 1 (t-Bu), representing at least a 6.6-fold improvement. In vivo, rat clearance dropped from 20 mL/min/kg (t-Bu) to 4.6 mL/min/kg (Cp-CF₃), a 4.3-fold reduction, while terminal half-life extended from 2.3 h to 9.1 h, a 4.0-fold increase. A second matched pair—compound 11 (t-Bu) with rat Cl = 352 mL/min/kg and t₁/₂ = 0.2 h, versus compound 12 (Cp-CF₃) with rat Cl = 25 mL/min/kg and t₁/₂ = 3.4 h—demonstrated a 14-fold clearance reduction and 17-fold half-life extension .

Metabolic stability Pharmacokinetics Bioisostere comparison Cp-CF3

Cp-CF₃ vs tert-Butyl: In Vitro Microsomal Stability Across Six Additional Matched Pairs

Barnes-Seeman et al. extended their analysis to six additional matched pairs of biaryls and amides where the distal portion of the molecule was generally metabolically stable, isolating the contribution of the Cp-CF₃ versus tert-butyl group. The results, summarized in Table 2 of the publication, demonstrated consistent increases in metabolic stability upon replacing tert-butyl with Cp-CF₃ across all six matched pairs. For the finasteride scaffold specifically, replacing the tert-butyl with Cp-CF₃ increased the half-life in human liver microsomes (HLM) from 63 minutes (finasteride, compound 23) to 114 minutes (Cp-CF₃ analog, compound 24), a 1.8-fold improvement. The authors note this moderate increase still represents a meaningful gain given that finasteride metabolism also occurs at a distal 6-position not addressed by the substitution .

Microsomal stability Drug metabolism Matched-pair analysis Lead optimization

Lipophilicity Differentiation: tert-Butyl Ester vs Free Carboxylic Acid

The tert-butyl ester form of this compound exhibits a calculated partition coefficient (LogP) of approximately 3.85, as cataloged in the ZINC database (ZINC66102049) . In contrast, the corresponding free acid, 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetic acid (CAS 1838654-62-8), has a computationally derived LogP of approximately 2.91 as reported by ChemScene . This LogP difference of ~0.94 units corresponds to an approximately 8.7-fold higher lipophilicity for the ester, which is consistent with the general expectation that esterification of a carboxylic acid increases LogP by roughly 1–2 units depending on the alcohol component . This differentiation is structurally intrinsic and does not depend on biological assay context.

LogP Lipophilicity Physicochemical properties Permeability

Steric Volume Comparison: Cp-CF₃ as a Near-Isosteric tert-Butyl Replacement

A 2024 study by Prysiazhniuk et al. quantified the steric volume of several tert-butyl isosteres. The Cp-CF₃ (trifluoromethylcyclopropyl) group occupies approximately 155 ų, compared to 150 ų for the standard tert-butyl group—a difference of only ~3.3%. In contrast, the CF₃-cyclobutane analog occupies 171 ų, representing a 14% larger volume than tert-butyl . This near-identical steric footprint means the Cp-CF₃ group can occupy the same hydrophobic binding pocket as a tert-butyl group without requiring receptor conformational rearrangement, while simultaneously providing the metabolic stability benefits documented above.

Steric bulk Bioisosterism Van der Waals volume Cp-CF3

Direct Link to Apinocaltamide (ACT-709478): A Clinical-Stage T-Type Calcium Channel Blocker

The carboxylic acid derived from this tert-butyl ester—{4-[1-(trifluoromethyl)cyclopropyl]phenyl}acetic acid—is the direct acid component in the formal condensation that yields apinocaltamide (ACT-709478), as confirmed by the ChEBI ontology entry (CHEBI:194340) and the IUPAC definition . Apinocaltamide is a potent, selective, orally bioavailable T-type voltage-gated calcium channel blocker with IC₅₀ values of 6.4, 18, and 7.5 nM against Cav3.1, Cav3.2, and Cav3.3 channels, respectively . The clinical candidate has demonstrated dose-dependent efficacy in rodent models of idiopathic generalized epilepsy, including WAG/Rij and GAERS rat strains . The tert-butyl ester form of the acid enables late-stage deprotection under mild acidic conditions (TFA/DCM) without affecting the Cp-CF₃ or pyrazole-cyanopyridine moieties, a critical synthetic consideration.

Apinocaltamide ACT-709478 T-type calcium channel Epilepsy Synthetic intermediate

Commercial Availability and Purity Benchmarking Against the Free Acid

The tert-butyl ester (CAS 1838654-61-7) is commercially available from multiple suppliers including Leyan (catalog number 1543061, purity 98%) and Chemenu (purity 95%+) . The corresponding free acid (CAS 1838654-62-8) is also available at 97% purity from suppliers including BLD Pharmatech and Leyan . While both forms are accessible, the tert-butyl ester offers the distinct advantage of being immediately usable in amide coupling or other reactions requiring a protected carboxylate without an additional esterification step. The price differential between the ester and acid forms must be weighed against the cost of the in-house esterification step, which typically requires tert-butyl alcohol, DCC/DMAP or tert-butyl acetate under acid catalysis, and subsequent purification.

Commercial availability Purity CAS 1838654-61-7 Procurement Building block

Optimal Application Scenarios for tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate Based on Differentiated Evidence


Lead Optimization: Replacing a Metabolically Labile tert-Butyl Group with Cp-CF₃ While Retaining Steric Complementarity

When a lead series contains a para-tert-butylphenyl moiety with high in vivo clearance, this compound provides a pre-assembled Cp-CF₃-phenylacetate building block for SAR exploration. The Cp-CF₃ group's near-identical steric volume (155 ų vs 150 ų for t-Bu) means binding pocket complementarity is preserved, while the 4- to 14-fold reduction in rat clearance and 4- to 17-fold extension in half-life (as demonstrated in matched-pair studies by Barnes-Seeman et al.) directly address the metabolic liability . The tert-butyl ester can be retained during SAR exploration and selectively cleaved to the free acid for final compound preparation using standard TFA conditions .

Synthesis of T-Type Calcium Channel Blocker Candidates and Apinocaltamide Analogs

For medicinal chemistry programs targeting T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) for epilepsy or related neurological indications, this compound serves as the direct protected precursor to the carboxylic acid used in apinocaltamide (ACT-709478) synthesis . The tert-butyl ester can be coupled to aminopyrazole-cyanopyridine intermediates and subsequently deprotected to access the clinical candidate scaffold. The Cp-CF₃ group is essential to the pharmacophore: the clinical candidate ACT-709478 has demonstrated dose-dependent efficacy in the WAG/Rij and GAERS rat models of absence epilepsy, with IC₅₀ values of 6.4–18 nM across the three T-type channel subtypes .

Physicochemical Property Optimization: Fine-Tuning LogP Through Ester vs Acid Form Selection

In programs where precise control of lipophilicity is critical—such as CNS drug discovery governed by the rule-of-five or programs requiring specific logD₇.₄ values for oral absorption—the choice between the tert-butyl ester (calculated LogP ≈ 3.85) and the free acid (calculated LogP ≈ 2.91) is non-trivial . The ~0.94 LogP differential translates to an ~8.7-fold difference in lipophilicity, significantly impacting passive permeability, aqueous solubility, and potentially off-target promiscuity. Researchers should procure the specific form (ester or acid) that matches the desired physicochemical profile rather than assuming interchangeability .

Multi-Step Parallel Synthesis Requiring Orthogonal Carboxylate Protection

In library synthesis or parallel medicinal chemistry workflows where the phenylacetic acid moiety must remain masked during sequential transformations (e.g., amide bond formation at a distal site, Suzuki coupling, or reductive amination), the tert-butyl ester provides orthogonal protection. It is stable to nucleophiles, mild bases, and reducing agents, yet can be cleanly removed with TFA in dichloromethane without affecting the Cp-CF₃ group or other acid-sensitive functionalities . This orthogonal reactivity profile is not available with the free acid, which would require re-protection before such transformations.

Quote Request

Request a Quote for tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.